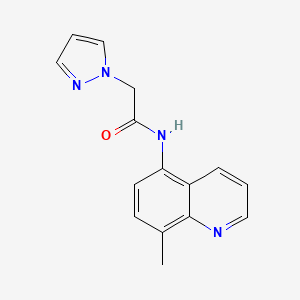
(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 2005. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used in scientific research to study the endocannabinoid system and its effects on the body.
Mécanisme D'action
(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a critical role in regulating a wide range of physiological processes, including pain sensation, appetite, mood, and immune function. By activating these receptors, (2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can modulate these processes and produce a wide range of effects on the body.
Biochemical and Physiological Effects:
(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to produce a wide range of biochemical and physiological effects on the body. These include analgesic, anti-inflammatory, antiemetic, anxiolytic, and antipsychotic effects. It has also been shown to modulate immune function and to have potential therapeutic applications in the treatment of various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone in scientific research is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to investigate the specific effects of these receptors on various physiological processes. However, the use of (2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is limited by its high toxicity and potential for abuse. It is important to take appropriate precautions when handling this compound and to use it only in a controlled environment.
Orientations Futures
There are many potential future directions for research on (2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone and the endocannabinoid system. One area of interest is the development of more selective and potent agonists and antagonists of the CB1 and CB2 receptors, which could have important therapeutic applications. Other areas of interest include the investigation of the role of the endocannabinoid system in various diseases and conditions, and the development of new drugs and treatments based on this system.
Méthodes De Synthèse
(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone is typically synthesized through a multi-step process involving the reaction of 2-ethylphenol with 4-piperidone, followed by a series of chemical modifications to produce the final product. The synthesis of (2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, and can be used to investigate the role of these receptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
(2-ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13-6-4-3-5-12(13)14(17)15-9-7-11(16)8-10-15/h3-6,11,16H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKHKQLYOAKMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)


![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)

![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)

![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)


